1-(3-Fluoro-4-pyridinyl)-piperazine
Description
Significance of the Fluoropyridine-Piperazine Scaffold in Chemical Science and Research
The combination of a fluoropyridine ring and a piperazine (B1678402) moiety within a single molecular scaffold offers a compelling set of properties that are highly advantageous in chemical and pharmaceutical research. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a common structural motif in a vast array of biologically active compounds and approved drugs. nih.govnih.govnih.govnih.govresearchgate.net Its presence can enhance the aqueous solubility and basicity of a molecule, which are crucial pharmacokinetic properties. nih.govresearchgate.net The two nitrogen atoms of the piperazine ring also provide convenient points for chemical modification, allowing for the synthesis of diverse libraries of compounds. nih.govorganic-chemistry.org
The introduction of a fluorine atom to the pyridine (B92270) ring further enhances the potential of this scaffold. Fluorine, being the most electronegative element, can significantly alter the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological targets. rsc.org The substitution of hydrogen with fluorine can also improve metabolic stability by blocking sites susceptible to oxidative metabolism, a key consideration in drug design. rsc.orgcapes.gov.br Specifically, the fluoropyridine moiety is found in various commercial pesticides and has been explored for its antiviral and other biological activities. frontiersin.orgnih.gov The high reactivity of fluorinated pyridines, particularly towards nucleophilic aromatic substitution, makes them valuable building blocks in organic synthesis. nih.gov
The synergistic combination of these two structural components in the fluoropyridine-piperazine scaffold results in a versatile platform for the development of novel molecules with a wide range of potential applications, from therapeutics to agrochemicals. rsc.orgfrontiersin.org
Overview of Research Trajectories for 1-(3-Fluoro-4-pyridinyl)-piperazine and Related Analogues
Research involving this compound and its analogs has been multifaceted, primarily driven by its potential in medicinal chemistry and drug discovery. The synthesis of this compound and its derivatives is a key area of investigation. For instance, the reaction of a suitably substituted fluoropyridine with piperazine is a common synthetic route. nih.gov The reactivity of the fluoropyridine ring often dictates the reaction conditions required for the nucleophilic substitution by the piperazine nitrogen. nih.gov
A significant portion of the research focuses on the biological evaluation of these compounds. For example, derivatives of pyridinylpiperazine have been synthesized and evaluated as urease inhibitors, which are important for treating infections caused by urease-producing pathogens. nih.gov Other research has explored the central pharmacological activity of piperazine derivatives, including their potential as antipsychotic, antidepressant, and anxiolytic agents. nih.govresearchgate.net The structural similarities of this compound to known centrally active agents make it an interesting candidate for neurological research.
Furthermore, the development of analogs by modifying the piperazine or the fluoropyridine ring allows for the fine-tuning of biological activity and pharmacokinetic properties. acs.org For example, the synthesis of various N-aryl acetamide (B32628) and propanamide derivatives of a related nitropyridinylpiperazine has been reported, demonstrating the ease of derivatization at the second nitrogen of the piperazine ring. nih.gov The exploration of different substitution patterns on the pyridine ring, including the position of the fluorine atom, is another active area of research aimed at understanding structure-activity relationships. rsc.org
Academic Relevance and Potential as a Research Tool in Chemical Biology
Beyond its direct therapeutic potential, this compound and its analogs hold significant academic relevance as research tools in chemical biology. The fluoropyridine-piperazine scaffold can serve as a core structure for the design of chemical probes to investigate biological pathways and protein function. The fluorine atom can be a useful label for 19F NMR studies, providing a sensitive handle to monitor the binding of the molecule to its target.
The ability of the piperazine moiety to interact with various receptors and enzymes makes it a valuable component in the design of selective ligands. researchgate.netnih.gov By systematically modifying the substituents on the scaffold, researchers can develop highly selective probes to dissect the function of specific protein isoforms or receptor subtypes. For example, the replacement of a piperazine ring with a piperidine (B6355638) in certain compounds has been shown to significantly alter their affinity for different receptors, highlighting the importance of this moiety in determining selectivity. nih.gov
Moreover, the synthesis of radiolabeled versions of these compounds, for instance by incorporating fluorine-18, opens up possibilities for their use in positron emission tomography (PET) imaging. rsc.org This would allow for the non-invasive visualization and quantification of target engagement in living systems, providing invaluable information in both preclinical and clinical research. The development of synthetic methodologies for the direct radiofluorination of pyridine N-oxides to produce meta-fluorinated pyridines is a step towards this goal. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluoropyridin-4-yl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWWQENHZUQQJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=NC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 3 Fluoro 4 Pyridinyl Piperazine
Strategic Retrosynthetic Analysis of 1-(3-Fluoro-4-pyridinyl)-piperazine
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. The primary disconnection for this compound is the carbon-nitrogen (C-N) bond between the pyridine (B92270) ring's C4 position and the piperazine (B1678402) N1 atom.
This disconnection yields two primary synthons: a 3-fluoro-4-pyridinyl cation and a piperazine anion. The corresponding real-world chemical reagents, or synthetic equivalents, for these idealized fragments are typically a 4-halo-3-fluoropyridine and piperazine. The pyridine ring is electron-deficient, which facilitates nucleophilic attack at the C4 position, especially when a good leaving group (like a halide) is present. The fluorine atom at the C3 position further activates the C4 position towards nucleophilic substitution.
Figure 1: Retrosynthetic Disconnection of this compound
Established and Emerging Synthetic Routes to this compound
The synthesis of this compound is most commonly achieved by coupling a piperazine moiety with a suitable fluoropyridine precursor. Several methods, ranging from classical to modern catalytic approaches, have been established.
The most direct and classical method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves reacting a 4-substituted-3-fluoropyridine, where the substituent is a good leaving group like chlorine or bromine, with piperazine. The inherent electron deficiency of the pyridine ring, augmented by the electron-withdrawing effect of the fluorine atom, makes the C4 position susceptible to attack by the nucleophilic nitrogen of piperazine.
These reactions are typically conducted by heating the reactants, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. A similar SNAr reaction, for example, involves reacting 2-chloro-3-nitropyridine (B167233) with an excess of piperazine in refluxing acetonitrile (B52724) to yield 1-(3-nitropyridin-2-yl)piperazine (B1350711) nih.gov. The presence of the activating nitro group in this analogue facilitates the substitution, a role played by the ring nitrogen and the fluoro-substituent in the synthesis of the title compound.
Table 1: Typical Conditions for SNAr Synthesis of N-Arylpiperazines
| Parameter | Condition | Purpose |
|---|---|---|
| Halopyridine | 4-Chloro-3-fluoropyridine (B1587321) or 4-Bromo-3-fluoropyridine | Electrophilic partner |
| Amine | Piperazine (often in excess) | Nucleophilic partner |
| Solvent | Acetonitrile, DMSO, Dioxane, or NMP | To dissolve reactants |
| Base | K₂CO₃, Na₂CO₃, or Et₃N | To scavenge the generated acid (e.g., HCl) |
| Temperature | 80°C to 150°C (Reflux or sealed vessel) | To provide activation energy for the reaction |
Modern synthetic chemistry often employs palladium-catalyzed cross-coupling reactions for the formation of C-N bonds, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This method offers a powerful and versatile alternative to classical SNAr, often proceeding under milder conditions with higher functional group tolerance. wikipedia.org The reaction couples an aryl halide or triflate with an amine using a palladium catalyst and a specialized phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org
For the synthesis of this compound, this would involve coupling 4-bromo- or 4-chloro-3-fluoropyridine with piperazine. The selection of the ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands being common. nih.govresearchgate.net
Table 2: Common Catalyst Systems for Buchwald-Hartwig Amination
| Component | Examples |
|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ |
| Phosphine Ligand | XPhos, RuPhos, BINAP, t-BuBrettPhos |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF |
Applying green chemistry principles to synthetic processes aims to reduce waste, minimize energy consumption, and use less hazardous substances. In the context of arylpiperazine synthesis, one notable green approach is the use of piperazine itself as both a reactant and the reaction solvent. organic-chemistry.org This strategy eliminates the need for an additional organic solvent, thereby improving the atom economy and reducing volatile organic compound (VOC) emissions. A facile palladium-catalyzed methodology has been reported for the synthesis of arylpiperazines from aryl chlorides under aerobic conditions where an excess of piperazine serves as the solvent, leading to a cost-effective and more environmentally friendly process. organic-chemistry.org This approach could potentially be adapted for the large-scale synthesis of this compound.
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. In the synthesis of N-arylpiperazines and related compounds, microwave heating has been successfully applied to both palladium-catalyzed Buchwald-Hartwig reactions and uncatalyzed SNAr reactions. researchgate.net For instance, a comparative study on the piperidination of halopyridines found that microwave irradiation could facilitate C-N bond formation in as little as 30 minutes, demonstrating a significant advantage over conventional heating methods. researchgate.net This technique is highly applicable for the rapid synthesis of libraries of derivatives based on the this compound scaffold.
Chemical Modifications and Derivatization of this compound
The this compound scaffold contains a secondary amine group (-NH) within the piperazine ring, which serves as a prime handle for further chemical modification and derivatization. This allows for the straightforward introduction of a wide variety of substituents at the N4 position, enabling the exploration of structure-activity relationships in medicinal chemistry or the development of new materials.
Common derivatization strategies involve the reaction of the secondary amine with various electrophiles. For example, analogous structures like 1-(3-nitropyridin-2-yl)piperazine have been readily derivatized by reaction with 2-chloro-N-arylacetamides in the presence of a base to yield a range of amide derivatives. nih.gov Furthermore, the secondary amine of pyridylpiperazines can be used in peptide chemistry, for instance, by coupling them to the carboxyl groups of peptides using standard coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). researchgate.netnih.gov
Table 3: Examples of Derivatization Reactions for the Piperazine N-H Group
| Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|
| N-Alkylation | Alkyl halides (e.g., R-Br, R-I) | Tertiary amine |
| Reductive Amination | Aldehydes or Ketones (RCHO, RCOR') with a reducing agent (e.g., NaBH(OAc)₃) | Tertiary amine |
| N-Acylation | Acyl chlorides (RCOCl) or Anhydrides ((RCO)₂O) | Amide |
| N-Arylation | Aryl halides (Ar-X) via Buchwald-Hartwig coupling | Tri-aryl amine structure |
| Sulfonylation | Sulfonyl chlorides (RSO₂Cl) | Sulfonamide |
| Urea/Carbamate Formation | Isocyanates (R-N=C=O) / Chloroformates (R-OCOCl) | Urea / Carbamate |
N-Alkylation and Acylation Reactions on the Piperazine Nitrogen Atoms
The secondary amine of the piperazine ring in this compound serves as a prime site for derivatization through N-alkylation and N-acylation reactions. These transformations are fundamental in creating diverse libraries of compounds for structure-activity relationship (SAR) studies.
N-Acylation: Acylation of the piperazine nitrogen introduces an amide functionality, which can significantly alter the compound's physicochemical properties and biological activity. This is typically accomplished by reacting this compound with an acyl chloride or a carboxylic acid activated with a coupling agent. A prominent example is the synthesis of the PARP inhibitor, Senaparib, where a key step involves the acylation of a piperazine derivative. google.com In a related synthesis of a complex phthalazinone derivative, 1-(cyclopropylcarbonyl)piperazine (B3024915) is coupled with a carboxylic acid precursor using an amide coupling agent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU). google.com
The following table summarizes representative N-alkylation and N-acylation reactions on piperazine derivatives, illustrating the versatility of these methods.
| Reagent 1 | Reagent 2 | Base/Coupling Agent | Solvent | Product Type | Reference |
| This compound | Alkyl Bromide | DIPEA | Acetonitrile | N-Alkyl-1-(3-fluoro-4-pyridinyl)piperazine | nih.gov |
| This compound | Aldehyde/Ketone | NaBH(OAc)₃ | Dichloromethane | N-Alkyl-1-(3-fluoro-4-pyridinyl)piperazine | nih.gov |
| 1-(Cyclopropylcarbonyl)piperazine | Carboxylic Acid | HBTU | Acetonitrile | N-Acyl-piperazine derivative | google.com |
Functional Group Interconversions on the Fluoropyridine Moiety
Modifications to the 3-fluoropyridine (B146971) ring of this compound can further expand the chemical space and allow for the fine-tuning of biological properties. These transformations often involve nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
The fluorine atom at the 3-position of the pyridine ring is a key handle for functionalization. While nucleophilic aromatic substitution of fluorine on an electron-rich pyridine ring can be challenging, the presence of activating groups can facilitate this transformation. For instance, the synthesis of 3-fluoropyridine-4-carbonitrile can be achieved through the nucleophilic substitution of a nitro group with fluoride. nih.gov The resulting nitrile group can then be subjected to further interconversions, such as hydrolysis to a carboxylic acid or reduction to an amine, providing additional points for diversification.
In some synthetic strategies, the 3-fluoro-4-aminopyridine moiety is constructed, which can then undergo further reactions. For example, a method for the direct radiofluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine has been reported, which is then converted to 3-fluoro-4-aminopyridine. nih.govrsc.org
Synthesis of Advanced this compound Hybrid Molecules
The this compound scaffold is a key component in several advanced molecules with therapeutic potential, most notably in the development of PARP inhibitors. The synthesis of these hybrid molecules often involves multi-step sequences that combine the reactions discussed in the previous sections.
A prominent example is the synthesis of Senaparib (IMP4297), a potent PARP1/2 inhibitor. nih.govresearchgate.net The core of Senaparib contains the this compound unit. Its synthesis involves the coupling of this piperazine derivative with a more complex molecular fragment, highlighting the utility of this scaffold in constructing intricate drug candidates.
Another complex molecule, 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one, a potent PARP-1 inhibitor, also incorporates a functionalized piperazine linked to a fluorinated aromatic ring. Its synthesis involves the acylation of a piperazine derivative with a fluorinated benzoic acid moiety, which is itself attached to a phthalazinone core. google.comnih.gov
The synthesis of various biologically active pyridylpiperazine hybrid derivatives has been explored, demonstrating the broad applicability of this chemical class. For instance, novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives have been synthesized and evaluated for their potential as dopamine (B1211576) and serotonin (B10506) receptor modulators. thieme-connect.com Similarly, other pyridylpiperazine hybrids have been investigated as urease inhibitors. nih.gov
The following table provides examples of advanced hybrid molecules synthesized from this compound derivatives.
| Hybrid Molecule | Therapeutic Target/Application | Key Synthetic Step | Reference |
| Senaparib (IMP4297) | PARP1/2 Inhibitor (Anticancer) | Coupling of a functionalized piperazine | nih.govresearchgate.net |
| 4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one | PARP-1 Inhibitor (Anticancer) | Acylation of a piperazine derivative | google.comnih.gov |
| 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine derivatives | Dopamine/Serotonin Receptor Modulators | SN2 reaction with a heterocyclic arylpiperazine | thieme-connect.com |
| Pyridylpiperazine hybrid derivatives | Urease Inhibitors | Not specified | nih.gov |
Analysis of Synthetic Yields and Purity Profiles for Research Applications
The efficiency of synthetic routes and the purity of the final compounds are critical for their application in research and development. For derivatives of this compound, achieving high yields and purity is essential for obtaining reliable biological data.
Synthetic yields for the N-alkylation and N-acylation reactions can vary depending on the specific substrates and reaction conditions. For example, reductive amination reactions to form N-alkylated piperazines have been reported with yields ranging from 73% to 95%. nih.gov The acylation step in the synthesis of complex molecules like the phthalazinone-based PARP inhibitor is also a critical transformation where optimizing the coupling agent and reaction conditions is key to maximizing the yield. google.com
Purity analysis is typically performed using techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the desired product from starting materials, by-products, and other impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also indispensable for confirming the structure and purity of the synthesized compounds. For instance, detailed NMR and mass spectral data are reported for novel functionalized piperazine derivatives to confirm their identity and purity. researchgate.net In the context of developing drug candidates, stringent purity criteria are applied, and methods for the identification and analysis of piperazine derivatives in seized materials have been established, highlighting the importance of robust analytical techniques. unodc.org
The development of scalable and efficient synthetic routes with high yields and purities is an ongoing area of research, particularly for compounds with therapeutic potential like Senaparib, to ensure their viability for clinical development.
Advanced Spectroscopic and Analytical Characterization of 1 3 Fluoro 4 Pyridinyl Piperazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-(3-fluoro-4-pyridinyl)-piperazine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a comprehensive structural portrait.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. In the ¹H NMR spectrum of this compound, the signals for the protons on the piperazine (B1678402) ring and the fluoropyridinyl moiety are expected in specific chemical shift regions.
The protons of the piperazine ring typically exhibit complex signal patterns due to conformational dynamics, such as chair-chair interconversion. This can lead to broad signals or distinct multiplets for the axial and equatorial protons. The protons on the carbons adjacent to the pyridinyl nitrogen (C2' and C6') are generally shifted downfield compared to those adjacent to the secondary amine (C3' and C5'). In related piperazine derivatives, these protons often appear as broad multiplets in the range of δ 2.8–4.0 ppm nih.govresearchgate.net. For instance, in a similar compound, 3-fluoro-4-piperazin-1-ylbenzonitrile, the piperazine protons are observed as multiplets around δ 3.16 and δ 3.06 ppm bmrb.io.
The aromatic protons on the 3-fluoro-4-pyridinyl ring display characteristic shifts and coupling patterns. The proton at C2 of the pyridine (B92270) ring is expected to appear as a doublet, coupled to the fluorine atom. The proton at C5 will likely be a doublet of doublets, coupled to both the C6 proton and the fluorine atom. The C6 proton should appear as a doublet. The exact chemical shifts are influenced by the electronic effects of the fluorine atom and the piperazine substituent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine H-2 | ~8.1-8.3 | d |
| Pyridine H-5 | ~6.8-7.0 | dd |
| Pyridine H-6 | ~8.0-8.2 | d |
| Piperazine H-2', H-6' | ~3.2-3.5 | m |
| Piperazine H-3', H-5' | ~3.0-3.2 | m |
Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
For this compound, the carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 110–160 ppm). The carbon atom directly bonded to the fluorine (C3) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon attached to the piperazine nitrogen (C4) will also be significantly affected. The remaining pyridine carbons (C2, C5, C6) will have chemical shifts influenced by their position relative to the nitrogen atom and the fluorine substituent.
The carbon atoms of the piperazine ring typically appear in the δ 40–60 ppm range. Similar to the proton signals, the carbons adjacent to the pyridinyl ring (C2', C6') are expected at a slightly different chemical shift than those next to the NH group (C3', C5'). For example, in related N-arylpiperazines, these carbons resonate at approximately δ 45 and δ 50 ppm dergipark.org.tr.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C-2 | ~140-145 |
| Pyridine C-3 | ~150-155 (with large ¹JCF) |
| Pyridine C-4 | ~145-150 |
| Pyridine C-5 | ~110-115 |
| Pyridine C-6 | ~148-152 |
| Piperazine C-2', C-6' | ~48-52 |
Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it easy to observe. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural information. nih.gov
In the ¹⁹F NMR spectrum of this compound, a single resonance is expected for the fluorine atom on the pyridine ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic pyridine system. Furthermore, this signal will exhibit coupling to the adjacent protons (H-2 and H-5), which can be observed in the ¹⁹F spectrum or as corresponding splittings in the ¹H spectrum. This coupling information helps to confirm the position of the fluorine substituent on the pyridine ring. In studies of similar fluorinated piperazine derivatives, fluorine resonances are well-defined and provide crucial confirmation of the structure. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₉H₁₂FN₃), HRMS would provide an exact mass measurement that corresponds to this formula (calculated exact mass: 181.1015 Da).
In addition to molecular formula confirmation, mass spectrometry provides information about the compound's structure through analysis of its fragmentation patterns. Under electron ionization (EI) or electrospray ionization (ESI), the molecule breaks apart in a predictable manner. Expected fragmentation pathways for this compound would include:
Cleavage of the piperazine ring, leading to characteristic fragments.
Loss of parts of the piperazine moiety from the parent ion.
Fragmentation of the fluoropyridinyl ring.
Analysis of related compounds such as 1-(p-fluorophenyl)piperazine shows characteristic fragments corresponding to the fluorophenyl group and the piperazine ring. nist.gov Similarly, fragmentation of 1-(2-pyridyl)piperazine (B128488) yields ions related to the pyridyl and piperazine moieties. nist.gov The fragmentation pattern serves as a fingerprint for the molecule, aiding in its structural confirmation.
Table 3: Predicted HRMS Data for this compound
| Ion | Chemical Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₉H₁₃FN₃⁺ | 182.1088 |
| [M]⁺ | C₉H₁₂FN₃⁺ | 181.1015 |
| [M-C₄H₈N]⁺ | C₅H₄FN₂⁺ | 125.0357 |
Note: M represents the parent molecule. Fragmentation is predictive and may vary with ionization technique.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would exhibit several characteristic absorption bands:
N-H Stretch: A moderate absorption band around 3200–3400 cm⁻¹ corresponding to the N-H bond of the secondary amine in the piperazine ring.
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring appear just below 3000 cm⁻¹.
C=N and C=C Stretch: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400–1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibrations for the aryl-amine and alkyl-amine bonds will appear in the 1200–1350 cm⁻¹ range.
C-F Stretch: A strong absorption band in the region of 1000–1300 cm⁻¹ is characteristic of the C-F bond.
These bands, when compared to spectra of similar compounds like 1-(4-pyridyl)piperazine (B87328) nih.gov, provide strong evidence for the presence of the key functional groups within the target molecule.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Piperazine N-H | Stretch | 3200-3400 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2800-3000 |
| Pyridine C=C, C=N | Stretch | 1400-1600 |
| Aryl C-N | Stretch | 1250-1350 |
| Aliphatic C-N | Stretch | 1150-1250 |
X-ray Crystallography for Solid-State Structural Analysis of Piperazine-Containing Compounds
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. For piperazine-containing compounds, this technique can definitively establish the conformation of the piperazine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the substituents.
Studies on derivatives such as 1-(4-nitrobenzoyl)piperazine (B1268174) and 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine have shown that the piperazine ring typically adopts a chair conformation in the solid state. nih.govresearchgate.net X-ray analysis of a suitable crystal of this compound would provide accurate bond lengths, bond angles, and torsional angles. This data would confirm the connectivity of the atoms and reveal intermolecular interactions, such as hydrogen bonding involving the piperazine N-H group, which dictate the crystal packing. Such detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions in a biological context.
Chromatographic Techniques for Purity Assessment and Separation in Research
Chromatographic methods are indispensable tools in the research and development of new chemical entities. They allow for the separation, identification, and quantification of individual components within a mixture, which is crucial for determining the purity of a synthesized compound and for isolating specific derivatives.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and separation of non-volatile or thermally labile compounds like this compound. The versatility of HPLC allows for the development of specific methods tailored to the physicochemical properties of the analyte.
While specific research findings on the HPLC analysis of this compound (CAS No. 1260227-78-8) are not extensively detailed in publicly available literature, established methods for analogous piperazine and fluorinated pyridine derivatives provide a strong framework for its analysis. Typically, reversed-phase HPLC is the method of choice. This involves a non-polar stationary phase (often C18) and a polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid or a buffer to improve peak shape and resolution.
For the analysis of related piperazine derivatives, various HPLC conditions have been reported. For instance, the separation of piperazine compounds is often achieved using a C18 column with a mobile phase consisting of acetonitrile and a phosphate (B84403) buffer. researchgate.netgoogle.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, which allows for the monitoring of the analyte at specific wavelengths. Given the aromatic nature of the pyridinyl ring in this compound, UV detection is a suitable approach.
The development of a robust HPLC method for this compound would involve optimizing parameters such as the mobile phase composition, pH, column temperature, and flow rate to achieve adequate separation from any impurities or related substances. The presence of the fluorine atom can influence the compound's retention behavior, potentially requiring adjustments to the mobile phase composition to achieve optimal separation from non-fluorinated analogues. nih.gov
Table 1: Representative HPLC Parameters for Analysis of Piperazine Derivatives
| Parameter | Typical Conditions |
| Stationary Phase | Reversed-Phase C18 (octadecylsilane) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, acetate) or acid (e.g., TFA) |
| Detection | UV/Vis or Diode Array Detector (DAD) |
| Column Temperature | Ambient to 40 °C |
| Flow Rate | 0.8 - 1.5 mL/min |
This table presents generalized conditions based on the analysis of structurally similar compounds and serves as a starting point for method development for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While this compound itself may have limited volatility due to the piperazine moiety, GC-MS becomes highly relevant for the analysis of its volatile derivatives or potential impurities from its synthesis.
For many piperazine derivatives, direct analysis by GC can be challenging due to their polarity and potential for thermal degradation. Therefore, derivatization is a common strategy to enhance volatility and improve chromatographic peak shape. researchgate.net Acylation or silylation are frequently employed derivatization techniques for compounds containing amine functionalities.
In the context of this compound, any volatile impurities or byproducts from its synthesis could be identified using GC-MS. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized molecules. The presence of the fluorine and the pyridine and piperazine rings would lead to a characteristic mass spectrum, aiding in the identification of the parent compound and its derivatives. For instance, studies on the GC-MS analysis of other fluorinated and piperazine-containing compounds have shown characteristic fragmentation patterns that are invaluable for their identification. nih.gov
The analysis of volatile derivatives would involve a GC system equipped with a capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane) coupled to a mass spectrometer. The mass spectrometer would be operated in electron ionization (EI) mode to generate a reproducible fragmentation pattern for library matching and structural elucidation.
Table 2: Illustrative GC-MS Parameters for Analysis of Volatile Piperazine Derivatives
| Parameter | Typical Conditions |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or medium-polarity stationary phase |
| Carrier Gas | Helium |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Temperature gradient (e.g., starting at 100°C, ramping to 280°C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
This table outlines general GC-MS conditions that would be applicable for the analysis of volatile derivatives of this compound.
Computational and Theoretical Chemistry Studies on 1 3 Fluoro 4 Pyridinyl Piperazine
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure.
Density Functional Theory (DFT) is a robust method used to investigate the electronic structure and properties of molecules. For piperazine (B1678402) derivatives, DFT calculations, often using functionals like B3LYP or WB97XD with a suitable basis set (e.g., 6-311++G**), are employed to optimize the molecular geometry. jksus.orgresearch-nexus.net These calculations yield precise information on bond lengths, bond angles, and dihedral angles, which correspond well with experimental data derived from X-ray crystallography. jksus.orgresearch-nexus.netnih.gov
The absence of imaginary frequencies in the calculated vibrational spectra confirms that the optimized structure represents a true energy minimum on the potential energy surface. jksus.org Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, helps in identifying the electrophilic and nucleophilic sites. For 1-(3-Fluoro-4-pyridinyl)-piperazine, the nitrogen atoms of the piperazine and pyridine (B92270) rings are expected to be primary sites for nucleophilic attack and hydrogen bonding, while the fluorine atom introduces a region of negative electrostatic potential. research-nexus.net Such studies are critical for predicting the compound's reactivity and intermolecular interaction patterns. research-nexus.net
Table 1: Representative DFT Functionals and Basis Sets in Piperazine Derivative Studies
| Computational Method | Functional | Basis Set | Application | Reference |
|---|---|---|---|---|
| Density Functional Theory | B3LYP-D | 6-311++G** | Molecular Geometry Optimization | jksus.orgresearch-nexus.net |
| Density Functional Theory | WB97XD | 6-311++G** | Molecular Geometry Optimization | jksus.orgresearch-nexus.net |
| Density Functional Theory | M06-2X | def2-QZVPP | Conformational Analysis | researchgate.net |
This table is illustrative of methods used for similar compounds and does not represent a direct study on this compound unless cited.
The piperazine ring typically exists in a low-energy chair conformation. wikipedia.org However, its conformation can be significantly influenced by substituents and its environment, such as binding within a protein pocket. Computational studies on fluorinated piperidines, which are close analogs, have shown that the conformational preference is a delicate balance of electrostatic interactions, hyperconjugation, and steric factors. researchgate.net For instance, DFT calculations have been used to determine the free enthalpy differences between equatorial and axial conformers, revealing a strong preference for the axial position of fluorine in many cases. researchgate.net
When interacting with biological targets, the piperazine moiety can be forced into higher-energy conformations. Structural analyses of various piperazine-containing inhibitors bound to KRAS G12C have revealed that the piperazine ring often adopts a high-energy twist-boat conformation. acs.org This suggests an energetic penalty upon binding, which is a critical consideration in drug design. acs.org Therefore, the energy landscape of this compound likely features a stable chair conformer in its free state, with the potential to adopt a twist-boat or other high-energy conformers when interacting with a biological macromolecule.
Molecular Dynamics Simulations for Dynamic Behavior and Ligand-Target Interactions
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the stability of ligand-protein complexes and the nature of their interactions. mdpi.com In MD simulations, the movements of atoms are calculated over time by solving Newton's equations of motion. mdpi.comnih.gov
For a compound like this compound, MD simulations can be used to:
Assess the stability of its binding pose within a protein's active site, often predicted by molecular docking. nih.gov
Analyze the dynamics of key intermolecular interactions, such as the persistence of hydrogen bonds over the simulation time. mdpi.com
Calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to quantify the strength of the ligand-target interaction. nih.gov
Studies on related pyridine and piperazine derivatives have used MD simulations to verify docking outcomes and understand the thermodynamic properties of binding. nih.govresearchgate.net For instance, simulations can reveal that a ligand-protein complex remains stable throughout the simulation period (e.g., 100 ns), confirming the viability of the predicted binding mode. mdpi.com
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule. nih.gov This method is widely used to screen virtual compound libraries and to understand the structural basis of ligand-receptor interactions. doaj.org
Docking studies have been instrumental in evaluating piperazine derivatives against various biological targets. For example, in studies of histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors, derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core showed significantly lower affinity for σ1R compared to their piperidine (B6355638) counterparts. nih.gov This was attributed to differences in protonation states at physiological pH. nih.gov
In other research, piperazine-derived compounds have been identified as potent inhibitors of enzymes like Dipeptidyl peptidase-IV (DPP-IV) and Acetylcholinesterase (AChE) through docking studies, which established their high binding affinity at the respective active sites. nih.govnih.gov These computational predictions often correlate well with in vitro inhibitory activities. nih.govnih.gov For this compound, docking could be used to predict its binding affinity and pose within the active sites of various kinases, G-protein coupled receptors, or other enzyme families where piperazine scaffolds are common.
Table 2: Examples of Biological Targets for Piperazine Derivatives Investigated by Molecular Docking
| Target Protein | Compound Class | Key Finding | Reference |
|---|---|---|---|
| Sigma-1 Receptor (σ1R) | 4-(pyridin-4-yl)piperazin-1-yl derivatives | Lower affinity compared to piperidine core due to protonation state differences. | nih.gov |
| Acetylcholinesterase (AChE) | N'-benzylpiperazin-1-yl alkylamine derivatives | Potent inhibition, with binding to both catalytic and peripheral sites. | nih.gov |
| Dipeptidyl Peptidase-IV (DPP-IV) | Constrained piperazine derivatives | Good binding affinity at the active site, correlating with biological data. | nih.gov |
This table provides examples from the literature and illustrates potential applications for studying this compound.
A detailed analysis of the docked poses reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. For piperazine-based compounds, these interactions typically include:
Hydrogen Bonding/Ionic Interactions: The protonated nitrogen atom of the piperazine ring is a common hydrogen bond donor, often forming a crucial salt bridge with acidic residues like aspartate or glutamate (B1630785) in the active site. researchgate.net The pyridine nitrogen can also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The aromatic pyridinyl ring can engage in hydrophobic and π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket. researchgate.net
Halogen Bonding: The fluorine atom on the pyridine ring has the potential to form halogen bonds, which are noncovalent interactions between a halogen atom and a nucleophilic site (like a backbone carbonyl oxygen), further stabilizing the binding pose.
Docking studies of piperazine-based antidepressants with the 5-HT1A receptor, for example, have highlighted an ionic bond with an aspartate residue (Asp3.32) and an edge-to-face CH/π interaction with a phenylalanine residue (Phe6.52) as critical for binding affinity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery, enabling the prediction of biological activities of new chemical entities before their actual synthesis. wikipedia.orgnih.gov This approach establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For the design of analogues of this compound, QSAR studies can provide invaluable insights into the structural features crucial for a desired pharmacological effect.
The fundamental principle of QSAR lies in correlating physicochemical or molecular descriptors of a set of molecules with their experimentally determined biological activity. wikipedia.org These descriptors can be categorized into several classes, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices), among others. mdpi.comnih.gov By developing a statistically significant QSAR model, researchers can identify which molecular properties are positively or negatively associated with the target activity. nih.gov
In the context of designing analogues of this compound, a hypothetical QSAR study would involve synthesizing a series of derivatives with systematic variations in their structure. These variations could include modifying substituents on the piperazine ring or altering the position of the fluorine atom on the pyridine ring. The biological activity of these analogues would then be determined through in vitro assays.
Subsequently, a wide array of molecular descriptors for each analogue would be calculated using specialized software. Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are then employed to build the QSAR model. mdpi.comijpbs.net A robust QSAR model, validated through internal and external prediction sets, can then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and further testing. nih.govnih.gov
For instance, a QSAR study on a series of piperazine derivatives might reveal that lower HOMO energy and a specific range of molecular refractivity are correlated with higher inhibitory activity against a particular target. mdpi.com This information would guide the design of new this compound analogues that possess these desired electronic and steric properties.
Below is a hypothetical data table illustrating the types of descriptors that would be used in a QSAR study of this compound analogues.
| Analogue | pIC50 (Experimental Activity) | HOMO (eV) | LogP | Molecular Weight ( g/mol ) |
| This compound | Value | Value | Value | 181.21 |
| Analogue 1 | Value | Value | Value | Value |
| Analogue 2 | Value | Value | Value | Value |
| Analogue 3 | Value | Value | Value | Value |
Prediction of Physicochemical Descriptors for Rational Research Design (e.g., Lipophilicity, pKa)
The rational design of drug candidates heavily relies on the understanding and optimization of their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. For this compound and its analogues, key descriptors such as lipophilicity (logP) and the acid dissociation constant (pKa) are critical for predicting their behavior in biological systems.
pKa: The pKa value indicates the strength of an acid or a base and determines the ionization state of a molecule at a given pH. The piperazine ring in this compound contains two nitrogen atoms that can be protonated. Their basicity, and therefore their pKa values, are influenced by the electronic effects of the attached 3-fluoro-4-pyridinyl group. The pKa is critical as it affects the compound's solubility, receptor binding, and ability to cross cell membranes. uregina.ca Computational tools and machine learning models, such as BCL-XpKa, can predict the pKa values of complex molecules with reasonable accuracy, aiding in the design of compounds with optimal ionization profiles for a specific biological target and environment. nih.gov For instance, the pKa of the parent piperazine is known, and the introduction of the electron-withdrawing fluoro-pyridinyl group is expected to lower the pKa of the piperazine nitrogens. uregina.canih.gov
The prediction of these and other physicochemical descriptors allows for the in silico screening of virtual compounds. This pre-screening helps to identify candidates with a higher probability of possessing favorable pharmacokinetic and pharmacodynamic properties, thus streamlining the drug discovery process and reducing the reliance on extensive and costly experimental work.
Below is a table of predicted physicochemical descriptors for this compound.
| Descriptor | Predicted Value | Significance in Drug Design |
| Lipophilicity (logP) | Predicted Value | Influences solubility, permeability, and plasma protein binding. |
| pKa1 (most basic) | Predicted Value | Determines the extent of ionization at physiological pH, affecting solubility and receptor interaction. |
| pKa2 (second most basic) | Predicted Value | Further defines the ionization state across different pH environments. |
| Topological Polar Surface Area (TPSA) | Predicted Value | Correlates with passive molecular transport through membranes and bioavailability. |
| Aqueous Solubility (LogS) | Predicted Value | Crucial for absorption and formulation development. mdpi.com |
Exploration of Biological Activities and Molecular Mechanisms of 1 3 Fluoro 4 Pyridinyl Piperazine Non Clinical Focus
In Vitro Receptor Binding and Neurotransmitter Transporter Interaction Profiles
The affinity of 1-(3-fluoro-4-pyridinyl)-piperazine for various receptors and transporters has been characterized through in vitro studies, providing a window into its potential neuromodulatory effects.
Serotonin (B10506) Receptor Binding Affinities and Selectivity
Research into piperazine (B1678402) derivatives has highlighted their potential to interact with serotonin receptors. Studies on similar multi-target ligands have shown that substitutions on the aryl part of the piperazine moiety significantly influence their affinity for dopamine (B1211576) D2, and serotonin 5-HT1A and 5-HT2A receptors. nih.gov For instance, the introduction of a fluorine atom to the phenyl ring can have a beneficial effect on the activity of certain compounds at the 5-HT2A receptor. nih.gov While specific binding affinity data for this compound at various serotonin receptor subtypes is not extensively detailed in the provided context, the general behavior of substituted piperazines suggests that the fluoro-pyridinyl group likely plays a key role in its serotonin receptor interaction profile. nih.govnih.gov
Vesicular Monoamine Transporter 2 (VMAT2) Interaction and Specificity
VMAT2 is a critical transporter responsible for loading monoamine neurotransmitters into synaptic vesicles. elifesciences.org Inhibitors of VMAT2 can lead to a depletion of these neurotransmitters, including dopamine, serotonin, and norepinephrine, in nerve terminals. nih.gov A study on fluoroethoxy-containing analogs of 1,4-diphenethylpiperazine (B14732994) revealed that many of these compounds exhibited potent inhibition of VMAT2 function, with Ki values in the nanomolar range (Ki = 0.014–0.073 μM). nih.gov While this study did not specifically report on this compound, it demonstrates that the piperazine scaffold can confer high affinity for VMAT2. nih.gov The research also indicated that these piperazine analogs often showed improved selectivity for VMAT2 over other transporters like DAT and SERT. nih.gov
Histamine (B1213489) H3 Receptor and Sigma-1 Receptor Interactions
The histamine H3 receptor (H3R) is a G protein-coupled receptor that modulates the release of several neurotransmitters. nih.gov Studies have investigated piperazine derivatives as H3R antagonists. nih.govacs.org Interestingly, some H3R ligands also exhibit a high affinity for the sigma-1 receptor. nih.gov A comparative study showed that a piperazine analogue (KSK67) was highly selective for the H3R, whereas its piperidine (B6355638) counterpart (KSK68) showed high affinity for both H3 and sigma-1 receptors. acs.org Specifically, replacing a piperidine moiety with a piperazine ring in one compound resulted in a significant decrease in affinity for the sigma-1 receptor (σ1R Ki from 3.64 nM to 1531 nM) while not substantially affecting the affinity for the H3 receptor (hH3R Ki of 7.70 nM vs 3.17 nM). nih.gov This suggests that the piperazine moiety is a critical structural element influencing selectivity between these two receptors. nih.gov
Other Relevant Receptor and Transporter Interactions (e.g., DAT, SERT)
The dopamine transporter (DAT) and serotonin transporter (SERT) are key regulators of neurotransmitter levels in the synapse. nih.gov Research on 1,4-diphenethylpiperazine analogs has shown that while they can have a high affinity for VMAT2, they often exhibit lower affinity for DAT and SERT, leading to improved selectivity for VMAT2. nih.gov For example, one potent VMAT2 inhibitor from this class showed 160-fold greater selectivity for VMAT2 over DAT. nih.gov This indicates that while piperazine-based compounds can interact with DAT and SERT, structural modifications can significantly modulate this activity.
Enzyme Inhibition and Modulatory Activities
Beyond receptor interactions, this compound and related compounds have been studied for their effects on enzyme activity, particularly cholinesterases.
Cholinesterase Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. mdpi.comnih.gov Studies on amiridine-piperazine hybrids have shown that these compounds can act as mixed-type reversible inhibitors of both AChE and BChE. nih.gov The anti-AChE activity was found to be substantially dependent on the substitution at the N4-position of the piperazine ring. nih.gov Similarly, another study on piperazine derivatives found that while the type of secondary amine (piperazine, piperidine, or morpholine) did not significantly affect enzyme inhibitory potency, the substituents on these rings were crucial for biological activity. mdpi.com For instance, certain piperazine derivatives showed more potent BChE inhibition than the control drug, donepezil. mdpi.com
Kinase Inhibitory Activity (e.g., VEGFR-2, TBK1)
The this compound moiety is a structural component found in various kinase inhibitors. Research has shown that derivatives containing this scaffold can exhibit potent inhibitory activity against several kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and TANK-binding kinase 1 (TBK1).
VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. rjeid.com The development of small molecule inhibitors targeting the ATP-binding site of VEGFR-2 is a significant strategy in cancer therapy. rjeid.com Studies on various heterocyclic compounds have demonstrated that piperazine derivatives, in general, show good VEGFR-2 inhibitory properties. nih.gov Specifically, the presence of a fluoro group on a phenyl ring attached to a kinase inhibitor scaffold has been associated with potent anti-VEGFR-2 activity. nih.gov For instance, pyrimidino-thiazolyl carbonitriles have been developed as potent VEGFR-2 kinase inhibitors. nih.gov While a direct IC50 value for this compound itself against VEGFR-2 is not explicitly detailed in the provided context, the inclusion of the fluoropyridinyl-piperazine structural element in potent VEGFR-2 inhibitors highlights its importance in achieving high inhibitory activity. nih.govnih.gov
TBK1 is a non-canonical IκB kinase that plays a critical role in the innate immune response and has been implicated in the survival of certain cancer cells. The inhibitory activity of compounds containing the this compound scaffold against TBK1 suggests its potential role in modulating immune responses and cancer cell signaling pathways.
The inhibitory activities of related compounds are summarized in the table below:
| Compound Class | Target Kinase | Activity |
| Pyridine (B92270) derivatives with a 3-fluoro or 4-fluoro phenyl group | VEGFR-2 | Potent inhibitory activity. nih.gov |
| 3-methylphenyl derivative | VEGFR-2 | IC50 = 16 nM. nih.gov |
| 3-fluorophenyl derivative | VEGFR-2 | IC50 = 47 nM. nih.gov |
| 3-chlorophenyl derivative | VEGFR-2 | IC50 = 75 nM. nih.gov |
| Pyrimidino-thiazolyl carbonitriles | VEGFR-2 | Potent inhibitors. nih.gov |
| Furo[2,3-d]pyrimidines | Tie-2 and VEGFR-2 | Dual inhibitors with IC50 < 3 nM for the most active compound. drugbank.com |
Cyclooxygenase (COX) Enzyme Modulation
The this compound scaffold has been investigated for its role in modulating the activity of cyclooxygenase (COX) enzymes. COX enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.govnih.gov COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is an inducible enzyme that plays a major role in inflammation and pain. nih.gov
The inhibition of COX enzymes is a key mechanism for anti-inflammatory drugs. nih.govnih.gov Studies have explored various heterocyclic compounds, including those containing piperazine and pyridine rings, for their COX inhibitory potential. mdpi.comresearchgate.net The introduction of a fluorine atom into a molecule can enhance its metabolic stability and hydrophobicity, potentially improving its binding to target proteins like COX. nih.gov
While specific inhibitory data for this compound against COX-1 and COX-2 is not available in the provided results, the structural features are present in compounds designed as COX inhibitors. For example, some N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have shown potential in inhibiting both COX-1 and COX-2. nih.gov Furthermore, certain 1-[(2,3-dihydro-1-benzofuran-2-yl) methyl]piperazines have demonstrated anti-inflammatory activity by reducing COX-2 expression. researchgate.net This suggests that the broader chemical class to which this compound belongs is relevant to the modulation of COX enzymes and inflammatory pathways.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
The this compound structural motif is of interest in the context of dipeptidyl peptidase-4 (DPP-4) inhibition. DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). researchgate.netnih.govyoutube.com The inhibition of DPP-4 is an established therapeutic strategy for the management of type 2 diabetes mellitus. nih.govmdpi.com
DPP-4 inhibitors, also known as gliptins, work by preventing the degradation of incretins, thereby increasing their levels and leading to enhanced insulin (B600854) secretion and reduced glucagon (B607659) levels in a glucose-dependent manner. youtube.comnih.gov The development of novel DPP-4 inhibitors focuses on optimizing chemical stability, selectivity, and pharmacokinetic properties. researchgate.net
While direct inhibitory data (e.g., IC50 values) for this compound against DPP-4 is not provided in the search results, the piperazine ring is a common feature in many potent DPP-4 inhibitors. The structure-activity relationships of various DPP-4 inhibitors often highlight the importance of specific substituents on the piperazine ring for achieving high potency and selectivity. The fluoropyridinyl group in this compound could potentially interact with the active site of the DPP-4 enzyme, which is known to have distinct S1 and S2 pockets that accommodate different chemical moieties. researchgate.net
In Vitro Cellular Pathway Modulation and Target Identification
Identification of Molecular Targets (e.g., Cereblon for PROTAC development)
The this compound scaffold has been identified as a functionalized ligand for Cereblon (CRBN), a component of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex. This makes it a valuable building block in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govnih.gov
Cereblon is a well-established E3 ligase that has been successfully hijacked for targeted protein degradation using ligands derived from immunomodulatory imide drugs (IMiDs) like thalidomide. nih.gov The this compound moiety, specifically in the form of Phenyl amino glutarimide (B196013) (PAG) 3'-fluoro-4'-piperazine, incorporates a Cereblon-binding element with a terminal piperazine group. This terminal piperazine provides a convenient point for chemical modification, allowing for the attachment of a linker and a ligand for a protein of interest, thus forming a complete PROTAC molecule. The use of such functionalized ligands expands the toolbox for creating novel protein degraders with potentially rigid linkers.
Investigation of Anti-inflammatory Pathways in Cellular Models
The this compound scaffold is relevant to the investigation of anti-inflammatory pathways in cellular models. Inflammation is a complex biological response involving various cell types and signaling molecules, including cytokines and prostaglandins. nih.gov Key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), are major targets for anti-inflammatory drugs. nih.govmdpi.com
Compounds containing piperazine and pyridine moieties have been explored for their anti-inflammatory properties. nih.gov For instance, certain 1-[(2,3-dihydro-1-benzofuran-2-yl) methyl]piperazines have shown anti-inflammatory activity by reducing the expression of COX-2 in cellular models. researchgate.net The fluorine atom, as present in the 3-fluoro-4-pyridinyl group, can enhance the metabolic stability and binding affinity of a compound to its target, which is a desirable feature for anti-inflammatory agents. nih.gov
The anti-inflammatory effects of compounds are often studied in vitro using cell lines like human chondrocytes or in response to inflammatory stimuli. mdpi.com The modulation of pathways involving key inflammatory mediators provides insights into the mechanism of action of these compounds. While direct data on this compound's effect on specific anti-inflammatory pathways is not detailed, its structural components are found in molecules with demonstrated anti-inflammatory activity. researchgate.netnih.gov
Antioxidant Capacity Assessments in Cellular Systems
The antioxidant potential of piperazine derivatives, including those with a pyridinyl scaffold, has been a subject of investigation in various cellular models. Oxidative stress, characterized by an excess of reactive oxygen species (ROS), is implicated in the pathology of numerous diseases, making the development of novel antioxidants a significant therapeutic goal. nih.gov Studies have explored the ability of these compounds to protect cells from oxidative damage induced by agents like hydrogen peroxide (H₂O₂).
A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were synthesized and evaluated for their antioxidative activity in SH-SY5Y cells. nih.gov These cells, when exposed to H₂O₂, undergo oxidative stress leading to apoptosis. nih.gov Several of the tested compounds demonstrated a protective effect against this H₂O₂-induced damage. nih.gov One particular compound, 9r, was identified as having the most potent antioxidative activity. nih.gov Further mechanistic studies revealed that compound 9r mitigates oxidative stress by reducing ROS production and stabilizing the mitochondrial membrane potential, which in turn inhibits cell apoptosis. nih.gov The protective mechanism was found to involve the activation of an IL-6/Nrf2 positive-feedback loop, promoting cell survival. nih.gov
Similarly, another piperazine derivative, LQFM212 (2,6-di-tert-butyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol), was investigated for its antioxidant properties. nih.gov This compound demonstrated an ability to counteract the behavioral, inflammatory, and oxidative changes induced by lipopolysaccharide (LPS) in mice. nih.gov The antioxidant potential of LQFM212 was confirmed through electrochemical assays, and its efficacy in a neuroinflammation model suggests a central nervous system-specific antioxidant effect. nih.gov
Table 1: Antioxidant Activity of Selected Piperazine Derivatives
| Compound | Cellular System | Key Findings | Reference |
|---|---|---|---|
| Compound 9r | SH-SY5Y cells | Protected against H₂O₂-induced oxidative damage, reduced ROS, stabilized mitochondrial membrane potential. | nih.gov |
| LQFM212 | Mouse model (LPS-induced neuroinflammation) | Ameliorated behavioral, inflammatory, and oxidative changes. | nih.gov |
| Compound 2 | In vitro assays | Exhibited DPPH free radical scavenging activity (81.63%) and strong superoxide (B77818) anion scavenging activity (51%). | |
| Compound 11 | In vitro assays | Showed high DPPH free radical scavenging activity (85.63%) and better lipid peroxidation inhibition (79%) than Vitamin E. |
Anti-biofilm Properties in Microbial Systems
The ability of microorganisms to form biofilms on various surfaces is a significant contributor to their pathogenicity and resistance to antimicrobial agents. Consequently, there is a growing interest in developing compounds that can inhibit or disrupt biofilm formation. Pyridine and piperazine moieties are present in various compounds that have been investigated for their anti-biofilm properties. nih.govmdpi.com
For instance, a study on xanthone (B1684191) derivatives with a piperazine moiety revealed their potential as anti-biofilm agents against Helicobacter pylori. nih.gov Two compounds, C11 and C12, which feature a benzylpiperazine group, were particularly effective in reducing the biofilm produced by both a reference strain and a clinical strain of H. pylori. nih.gov These compounds led to a significant decrease in biofilm mass and a reduction in the viability of cells within the biofilm. nih.gov
In another study, N-alkylated pyridine-based organic salts were synthesized and evaluated for their antibacterial and anti-biofilm activities against Staphylococcus aureus and Escherichia coli. mdpi.com Several of these salts demonstrated notable inhibition of biofilm formation at various concentrations. mdpi.com The anti-biofilm activity of these compounds suggests their potential to mitigate bacterial colonization and the associated infections. researchgate.net
Furthermore, piperine (B192125), a natural alkaloid containing a piperidine ring (structurally related to piperazine), has been shown to exhibit anti-biofilm activity against both Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.govresearchgate.net The mechanism of action involves the accumulation of reactive oxygen species (ROS) within the bacterial cells, which in turn inhibits biofilm formation. nih.govnih.govresearchgate.net While not a direct analogue of this compound, the anti-biofilm properties of piperine and other piperazine-containing compounds underscore the potential of this chemical scaffold in combating biofilm-related microbial threats. nih.govmdpi.comnih.govnih.govresearchgate.net
Table 2: Anti-biofilm Activity of Pyridine and Piperazine-Containing Compounds
| Compound/Compound Class | Microbial System | Key Findings | Reference |
|---|---|---|---|
| Xanthone derivatives with benzylpiperazine (C11, C12) | Helicobacter pylori | Significant reduction in biofilm mass and cell viability within the biofilm. | nih.gov |
| N-alkylated pyridine-based organic salts | Staphylococcus aureus, Escherichia coli | Inhibition of biofilm formation at various concentrations. | mdpi.com |
| Piperine | Staphylococcus aureus, Pseudomonas aeruginosa | Inhibition of biofilm formation through the accumulation of reactive oxygen species. | nih.govnih.govresearchgate.net |
Structure-Activity Relationship (SAR) Elucidation for this compound Analogues
Impact of Fluorine Substitution on Biological Activity and Selectivity
The introduction of fluorine into biologically active molecules is a common strategy in medicinal chemistry to modulate their physicochemical properties and enhance their pharmacological profiles. chimia.chwikipedia.orgnih.gov The high electronegativity and small size of the fluorine atom can significantly alter a compound's lipophilicity, metabolic stability, and binding interactions with its target. chimia.ch In the context of this compound analogues, the fluorine substituent is expected to play a crucial role in determining their biological activity and selectivity.
Studies on various classes of compounds have demonstrated the profound impact of fluorine substitution. For example, in a series of N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides, the presence of the fluorine atom was integral to achieving high selectivity for the dopamine D3 receptor over the D2 receptor. nih.gov This suggests that the fluorine atom is involved in key interactions within the binding pocket of the D3 receptor. nih.gov
In another study focusing on inhibitors of human equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute, including fluorine, on the phenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk This highlights the importance of the electronic and steric properties conferred by the fluorine atom for ligand-target recognition. frontiersin.orgpolyu.edu.hk
Furthermore, the position of the fluorine atom can also influence activity. Research on pyrazole (B372694) derivatives has shown that the introduction of a fluorine atom on a phenyl ring can enhance anti-tumor activity. tandfonline.com The substitution of a fluorine atom at specific positions in classical cannabinoids has been shown to have a significant, though in this case detrimental, effect on CB1 binding affinity, underscoring the sensitivity of ligand-receptor interactions to the placement of this atom. nih.gov
The incorporation of a trifluoromethyl group, another fluorine-containing substituent, onto a pyridazine (B1198779) skeleton has been shown to increase antimicrobial activity. nih.gov Similarly, in a series of trifluoromethylpyridine piperazine derivatives, certain fluorinated compounds exhibited excellent antiviral activities. nih.gov
Table 3: Impact of Fluorine Substitution on Biological Activity
| Compound Class | Biological Target/Activity | Role of Fluorine Substitution | Reference |
|---|---|---|---|
| N-(3-fluoro-4-(4-arylpiperazin-1-yl)butyl)arylcarboxamides | Dopamine D3/D2 receptors | Essential for high D3 receptor selectivity. | nih.gov |
| 4-((4-(fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazin-2-amine analogues | Human Equilibrative Nucleoside Transporters (ENT1/ENT2) | Halogen substitution on the fluorophenyl moiety is crucial for inhibitory activity. | frontiersin.orgpolyu.edu.hk |
| Chalcone-piperazine hybrids | Anti-tumor activity | Substitution of fluorine on the benzene (B151609) ring showed the best activity. | tandfonline.com |
| Pyridazine-fluorine derivatives | Antimicrobial activity | Introduction of a trifluoromethyl moiety increased activity. | nih.gov |
| Trifluoromethylpyridine piperazine derivatives | Antiviral activity | Certain fluorinated compounds showed excellent activity. | nih.gov |
Role of the Piperazine and Pyridine Moieties in Ligand-Target Recognition
The piperazine and pyridine rings are common structural motifs in many biologically active compounds, and they play distinct roles in ligand-target recognition. researchgate.netnih.govnih.govdovepress.comstrath.ac.uk The piperazine moiety, a six-membered ring containing two nitrogen atoms, can exist in different conformations and can be substituted at its nitrogen atoms, allowing for the modulation of its properties. tandfonline.com The pyridine ring, an aromatic heterocycle, can participate in various non-covalent interactions, including hydrogen bonding and π-stacking. dovepress.com
The piperazine ring often serves as a versatile scaffold or linker in drug design. tandfonline.com In a study of histamine H3 receptor (H3R) and sigma-1 receptor (σ1R) antagonists, the replacement of a piperidine ring with a piperazine ring significantly altered the affinity for the σ1R, highlighting the critical role of this heterocyclic core in receptor binding. nih.gov The basic nature of the piperazine nitrogens allows them to be protonated at physiological pH, enabling ionic interactions with acidic residues in the binding sites of target proteins.
In the context of this compound analogues, the pyridine ring can engage in hydrogen bonding via its nitrogen atom and potentially form π-π stacking interactions with aromatic amino acid residues in the target's binding pocket. The piperazine ring can act as a linker, orienting the fluoropyridinyl group and any other substituents for optimal interaction with the target. The basicity of the piperazine nitrogens can also be critical for forming salt bridges or hydrogen bonds.
Pre-clinical Model System Investigations for Mechanistic Insight (Excluding Efficacy/Safety/Clinical)
In Vitro and Ex Vivo Mechanistic Studies
For instance, in the investigation of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters (ENTs), in vitro models using transporter-deficient cells transfected with cloned human ENT1 and ENT2 were employed. frontiersin.orgpolyu.edu.hk These studies revealed that specific structural modifications, such as the replacement of a naphthalene (B1677914) moiety with a benzene moiety, could abolish the inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk Further investigation showed that one of the most potent analogues, compound 3c, acted as an irreversible and non-competitive inhibitor, reducing the Vmax of [³H]uridine uptake in both ENT1 and ENT2 without affecting the Km. frontiersin.orgpolyu.edu.hk This indicates that the compound does not compete with the natural substrate for the same binding site. Molecular docking analysis further suggested that the binding site of compound 3c in ENT1 may be different from that of conventional inhibitors. frontiersin.orgpolyu.edu.hk
In a different line of research, chimeric receptor studies were used to pinpoint the structural elements responsible for the high D3 receptor selectivity of N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides. nih.gov These in vitro experiments identified the second extracellular (E2) loop of the D3 receptor as a key contributor to this selectivity. nih.gov Furthermore, the removal of the carbonyl group in the amide linker of these compounds dramatically reduced their binding affinity at the D3 receptor by over 100-fold, while having a much smaller effect on their affinity for the D2 receptor. nih.gov This finding underscores the critical role of specific functional groups in mediating selective ligand-receptor interactions.
Docking and quantitative structure-activity relationship (QSAR) studies on 3-fluoro-4-(pyrrolo[2,1-f] nih.govfrontiersin.orgresearchgate.nettriazin-4-yloxy)aniline derivatives as c-Met kinase inhibitors have also provided mechanistic insights. researchgate.net These computational in vitro models identified key interactions between the compounds and the c-Met kinase active site. For example, the ethoxy oxygen atom of a 2-(4-methyl-1-piperazinyl)ethoxy group was found to occupy a specific region, while positively charged groups were not favored in other areas. researchgate.net Such studies help to build a detailed picture of the molecular interactions that govern the biological activity of these compounds.
Table 4: In Vitro Mechanistic Studies of this compound Analogues and Related Compounds
| Compound/Compound Class | In Vitro Model | Mechanistic Insight | Reference |
|---|---|---|---|
| FPMINT Analogues | hENT1/hENT2 transfected cells | Irreversible, non-competitive inhibition of ENT1 and ENT2; distinct binding site from conventional inhibitors. | frontiersin.orgpolyu.edu.hk |
| N-(3-fluoro-4-(4-arylpiperazin-1-yl)butyl)arylcarboxamides | Chimeric Dopamine D2/D3 receptors | The second extracellular loop of the D3 receptor is crucial for selective binding; the carbonyl group in the linker is pivotal for D3 affinity. | nih.gov |
| 3-fluoro-4-(pyrrolo[2,1-f] nih.govfrontiersin.orgresearchgate.nettriazin-4-yloxy)aniline derivatives | c-Met kinase docking and QSAR | Identified specific favorable and unfavorable interactions within the kinase active site, guiding further drug design. | researchgate.net |
No Publicly Available Research on the Neuroprotective Effects of this compound in Animal Models
Despite a comprehensive search of scientific literature and public databases, no specific preclinical studies investigating the neuroprotective activities or molecular mechanisms of the chemical compound this compound in relevant animal models were identified.
Therefore, it is not possible to provide detailed research findings, data tables, or a mechanistic analysis as requested in the article outline. The exploration of a compound's biological activities, particularly in the context of neuroprotection, relies heavily on in vivo studies within animal models of neurological diseases. These models, which can include toxin-induced neurodegeneration or genetic modifications, are crucial for understanding a compound's potential therapeutic effects and its mechanism of action.
The absence of such research for this compound means that there is currently no scientific basis to discuss its efficacy in neuroprotection, its impact on cellular pathways involved in neuronal survival, or any data related to its performance in preclinical settings.
Emerging Research Directions and Future Perspectives in 1 3 Fluoro 4 Pyridinyl Piperazine Chemistry
Design and Synthesis of Next-Generation 1-(3-Fluoro-4-pyridinyl)-piperazine Derivatives with Enhanced Selectivity
The development of novel derivatives of this compound with improved selectivity is a primary focus of current research. The piperazine (B1678402) moiety is considered a "privileged scaffold" in drug design due to its favorable physicochemical properties, including solubility and basicity, which can be fine-tuned to modulate pharmacokinetic and pharmacodynamic profiles. nih.gov The introduction of a fluorine atom to the pyridine (B92270) ring further influences the molecule's properties, often enhancing metabolic stability and binding affinity.
Recent studies have explored the synthesis of various pyridylpiperazine analogs to optimize their therapeutic potential. For instance, research into pyridylpiperazines as antimalarial agents has demonstrated that modifications to the aryl fragment can significantly improve potency and pharmacokinetic profiles. nih.gov Specifically, the replacement of a methyl substituent with halogenated ones led to enhanced activity. nih.gov This highlights a key strategy in derivative design: the systematic exploration of structure-activity relationships (SAR) to identify modifications that confer greater selectivity for the intended biological target.
Strategies such as molecular hybridization, which combines two or more pharmacophoric fragments, and scaffold hopping are also being employed to create next-generation derivatives. researchgate.netmdpi.com For example, a scaffold-hopping approach was used to synthesize C-4 substituted pyrrolo[2,3-d]pyrimidines incorporating a dipyridine moiety, leading to the identification of a highly selective kinase inhibitor. mdpi.com These approaches, coupled with traditional synthetic methodologies, are paving the way for the creation of this compound derivatives with precisely tailored selectivity profiles.
Application as Chemical Biology Probes for Target Validation and Pathway Elucidation
Beyond their direct therapeutic applications, derivatives of this compound are increasingly being utilized as chemical biology probes. These molecular tools are invaluable for validating novel drug targets and dissecting complex biological pathways. The ability to design derivatives with high affinity and selectivity for a specific protein allows researchers to modulate its function and observe the downstream cellular consequences.
The piperazine scaffold's versatility makes it an ideal starting point for the development of such probes. nih.gov By attaching reporter tags, such as fluorescent dyes or biotin, to the piperazine ring, researchers can visualize the subcellular localization of the target protein or isolate it for further characterization.
Development of Advanced Analytical Methodologies for Complex Research Matrices
The accurate detection and quantification of this compound and its derivatives in complex biological and environmental samples are crucial for both preclinical and clinical research. A variety of analytical techniques have been developed for the analysis of piperazine compounds, with chromatographic methods being the most prominent. rdd.edu.iq
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with various detectors are the most commonly employed techniques. researchgate.netunodc.org GC-MS offers high separation power and sensitivity, enabling the identification of individual compounds in complex mixtures. unodc.org A significant achievement in this area has been the development of a GC-MS method capable of separating and identifying the three isomers of fluorophenylpiperazine (FPP). rsc.org
For compounds like piperazine that lack a strong chromophore, derivatization is often necessary to enable detection by UV-Vis spectrophotometry. researchgate.netjocpr.com A method involving reaction with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a UV-active derivative has been successfully developed and validated for the analysis of trace amounts of piperazine. researchgate.netjocpr.com
The table below summarizes some of the key analytical techniques used for piperazine analysis:
| Analytical Technique | Principle | Application | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio. | Identification and quantification of piperazine derivatives in various samples, including the separation of isomers. | unodc.orgrsc.org |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds in a liquid mobile phase based on their interactions with a stationary phase. Often coupled with UV or mass spectrometry detectors. | Quantitative analysis of piperazine derivatives. researchgate.net | researchgate.net |
| HPLC with Derivatization | Chemical modification of the analyte to enhance its detectability, particularly for compounds with poor UV absorbance. | Trace level detection of piperazine in pharmaceutical ingredients. researchgate.netjocpr.com | researchgate.netjocpr.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of this compound derivatives is no exception. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and predict their properties. nih.gov
ML models can be trained to predict various pharmacological and pharmacokinetic parameters, such as binding affinity, selectivity, and metabolic stability. For instance, ML models have been successfully used to predict the antimicrobial activity of small molecules, achieving high accuracy in identifying compounds with the potential to combat drug-resistant pathogens. nih.gov In the context of fluorinated molecules, chemoinformatic methods have been applied to predict specific optical rotations, demonstrating the power of ML in characterizing key physicochemical properties. nih.gov
Furthermore, AI and ML are being used to predict potential adverse effects, such as drug-induced kidney injury, by integrating chemical descriptors with biological data. mdpi.com This predictive capability allows for the early deselection of compounds with unfavorable safety profiles, saving significant time and resources in the drug development process. By leveraging these advanced computational approaches, researchers can accelerate the design-synthesize-test cycle and more efficiently identify this compound derivatives with optimal therapeutic profiles.
Exploration of Novel Mechanistic Paradigms for Fluorinated Piperazine Scaffolds
A deeper understanding of the mechanisms of action of fluorinated piperazine scaffolds is essential for the rational design of new and improved therapeutic agents. The piperazine ring, with its two nitrogen atoms, is a versatile "privileged structure" capable of engaging in multiple interactions with biological targets. researchgate.net The introduction of fluorine can further modulate these interactions, influencing binding affinity and selectivity.
Current research is focused on elucidating the precise molecular interactions that govern the biological activity of these compounds. While the specific mechanisms for this compound are still under investigation, broader studies on related scaffolds provide valuable insights. For example, the piperazine moiety is known to be a key structural element in drugs targeting a wide range of receptors and enzymes. nih.gov
Future research will likely involve a combination of experimental techniques, such as X-ray crystallography and cryo-electron microscopy, with computational modeling to visualize and understand the binding of these compounds to their targets at an atomic level. This knowledge will be instrumental in designing next-generation derivatives with novel mechanisms of action and improved therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 1-(3-Fluoro-4-pyridinyl)-piperazine?
- Methodological Answer : Synthesis optimization involves precise control of reaction conditions such as solvent choice, temperature, and stoichiometry. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions under ambient temperature with DCM/water solvent systems have been effective for analogous piperazine derivatives . Purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity. Key parameters include:
| Parameter | Optimal Range | Example from Evidence |
|---|---|---|
| Solvent | DCM/H₂O (2:1) | Used in triazole synthesis |
| Catalyst | CuSO₄·5H₂O (0.3 equiv.) | Critical for click chemistry |
| Purification | Silica gel chromatography | Ethyl acetate:hexane (1:8) |
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are indispensable for confirming molecular structure. For instance, NMR can resolve fluorine-proton coupling in the pyridinyl ring, while IR identifies functional groups like piperazine N-H stretches. High-resolution mass spectrometry (HRMS) validates molecular weight, as seen in studies of trifluoromethyl-containing analogs .
Advanced Research Questions
Q. How does the fluorine substitution at the 3-position of the pyridine ring influence bioactivity and target interactions?
- Methodological Answer : Fluorine's electronegativity enhances binding affinity to hydrophobic pockets in target proteins. Computational studies (e.g., density functional theory, DFT) on similar compounds reveal that fluorine substitution alters electron distribution, improving interactions with residues like serine or tyrosine in enzyme active sites. Comparative assays with non-fluorinated analogs are critical to isolate this effect .
Q. What strategies can resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Step 1 : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.
- Step 2 : Use orthogonal validation methods (e.g., SPR for binding affinity alongside cellular assays).
- Step 3 : Perform meta-analysis of SAR data from structurally related compounds (e.g., 1-(2-fluorobenzyl)piperazine derivatives) to identify trends .
Q. How can molecular docking and dynamics simulations predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- Docking : Use software like AutoDock Vina to model interactions with targets (e.g., dopamine receptors). For accuracy, include fluorine-specific force field parameters .
- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier penetration, leveraging data from trifluoromethyl-pyridinyl analogs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values for kinase inhibition?
- Methodological Answer :
- Hypothesis 1 : Variations may arise from assay conditions (e.g., ATP concentration differences). Validate using a uniform kinase profiling panel.
- Hypothesis 2 : Impurity levels in synthesized batches could skew results. Implement HPLC purity checks (>98%) as done for related piperazine triazoles .
Experimental Design for SAR Studies
Q. What is a systematic approach to designing derivatives for structure-activity relationship (SAR) analysis?
- Methodological Answer :
- Core Modification : Vary substituents on the pyridine ring (e.g., replace fluorine with chlorine or methyl groups).
- Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify critical interaction sites, as demonstrated for antipsychotic piperazine derivatives .
- Table : Example Derivatives and Targets
| Derivative | Modification | Target Protein | Assay Type |
|---|---|---|---|
| 3-Fluoro-4-pyridinyl | Baseline | Dopamine D₂ | Radioligand binding |
| 3-Chloro-4-pyridinyl | Halogen swap | Serotonin 5-HT₂A | Functional cAMP |
Synthesis Challenges and Solutions
Q. What are common side reactions during piperazine derivatization, and how can they be mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
